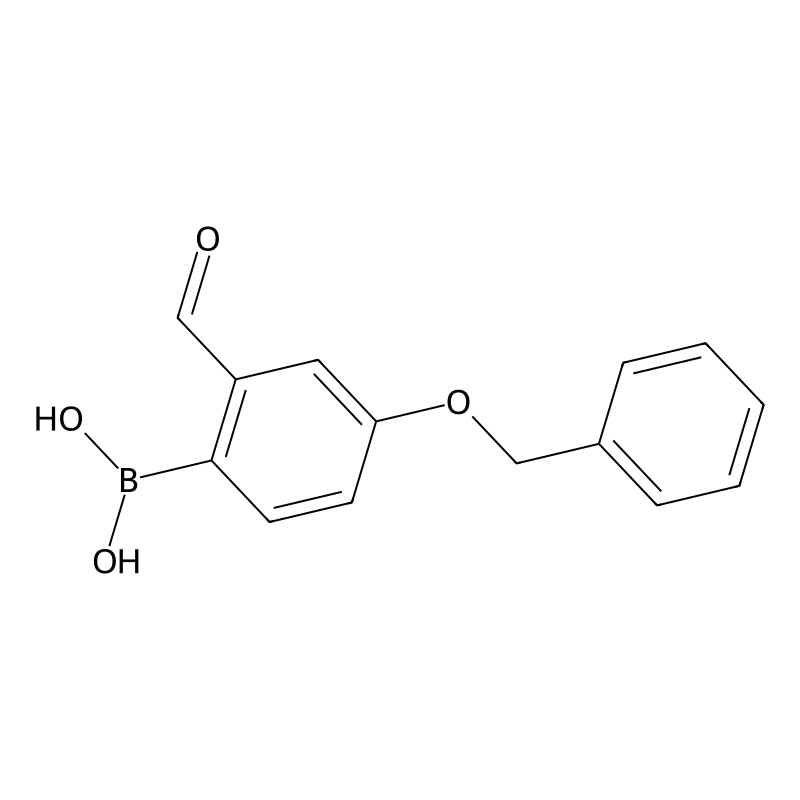

4-Benzyloxy-2-formylphenylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Suzuki-Miyaura Coupling Reactions

-BF-PBA is a valuable building block for the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. This type of palladium-catalyzed cross-coupling reaction allows scientists to form carbon-carbon bonds between 4-BF-PBA and various organic partners containing halogen or pseudo-halogen groups. The resulting products possess diverse structures and functionalities, finding applications in various fields, including:

- Drug discovery and development: The ability to introduce the 4-benzyloxy-2-formylphenyl moiety into drug candidates allows researchers to explore its potential impact on biological activity and other drug-like properties [].

- Material science: By incorporating 4-BF-PBA into polymers or other materials, researchers can tailor their properties for specific applications, such as optoelectronic devices or organic semiconductors [].

- Organic synthesis: 4-BF-PBA can serve as a versatile intermediate in the synthesis of more complex molecules with desired functionalities, contributing to the development of new functional materials and compounds [].

Other Applications

Beyond Suzuki-Miyaura coupling reactions, 4-Benzyloxy-2-formylphenylboronic acid finds applications in other areas of scientific research:

- Chemical sensors: The unique properties of 4-BF-PBA can be exploited in the design of chemical sensors for the detection of various analytes. For example, researchers have explored its use in the development of sensors for fluoride ions.

- Bioconjugation: The boronic acid group of 4-BF-PBA can participate in reversible covalent bonding with cis-diols, making it useful for bioconjugation reactions. This allows researchers to attach the 4-benzyloxy-2-formylphenyl moiety to biomolecules like carbohydrates or proteins for various purposes, such as studying their interactions or developing new diagnostic tools.

4-Benzyloxy-2-formylphenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group, a formyl group, and a benzyloxy substituent. Its molecular formula is with a molecular weight of approximately 256.06 g/mol. This compound is notable for its dual functional groups: the electron-withdrawing formyl group enhances its reactivity in various

Arylboronic acids can be mildly irritating to the skin and eyes. Specific data on the toxicity of 4-Benzyloxy-2-formylphenylboronic acid is not available, but it is recommended to handle it with standard laboratory precautions, including wearing gloves, safety glasses, and working in a fume hood [].

4-Benzyloxy-2-formylphenylboronic acid is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. In this reaction, it acts as a nucleophile, reacting with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. The general reaction can be represented as follows:

where Ar represents the phenyl group and X is a halide . This compound's unique structure allows it to participate in various transformations, including oxidation and reduction reactions, due to the presence of both boron and aldehyde functionalities.

Research on the biological activity of 4-Benzyloxy-2-formylphenylboronic acid suggests potential applications in medicinal chemistry. The compound's structure allows for modifications that can enhance its biological properties, making it a candidate for drug development. Studies indicate that arylboronic acids can interact with biological targets such as enzymes and receptors, potentially influencing processes like cell signaling and metabolic pathways .

The synthesis of 4-Benzyloxy-2-formylphenylboronic acid can be achieved through several methodologies:

- Borylation Reactions: Utilizing boron reagents in the presence of catalysts to introduce the boronic acid functionality.

- Formylation: Employing formylating agents (e.g., formic acid or paraformaldehyde) to introduce the formyl group onto the aromatic ring.

- Ether Formation: Reacting phenolic compounds with benzyl halides under basic conditions to create the benzyloxy substituent.

These methods allow for efficient synthesis while maintaining high yields and purity levels .

4-Benzyloxy-2-formylphenylboronic acid has several applications in organic synthesis and materials science:

- Pharmaceutical Development: As a building block for synthesizing biologically active compounds.

- Material Science: Used in creating conductive polymers and advanced materials through cross-coupling reactions.

- Chemical Research: Serves as a versatile reagent in various synthetic pathways due to its unique functional groups .

Interaction studies involving 4-Benzyloxy-2-formylphenylboronic acid focus on understanding its reactivity and potential biological effects. Research often investigates:

- Reactivity with Biological Molecules: How this compound interacts with proteins or nucleic acids.

- Mechanisms of Action: Understanding how modifications to its structure can influence biological activity.

- Toxicological Profiles: Evaluating safety and potential side effects associated with its use in medicinal applications .

These studies are crucial for determining the compound's utility in both synthetic and medicinal chemistry contexts.

Several compounds exhibit structural similarities to 4-Benzyloxy-2-formylphenylboronic acid. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-(Benzyloxy)phenylboronic acid | Simple phenylboronic acid derivative | Lacks formyl group |

| 4-Formylphenylboronic acid pinacol ester | Contains a formyl group but lacks benzyloxy substitution | More reactive due to direct aldehyde |

| 3-Benzyloxyphenylboronic acid | Similar structure but with different positioning | Altered electronic properties |

| 4-(Hydroxy)phenylboronic acid | Hydroxymethyl instead of benzyloxy | Increased solubility and reactivity |

The uniqueness of 4-Benzyloxy-2-formylphenylboronic acid lies in its combination of both electron-withdrawing (formyl) and electron-donating (benzyloxy) groups, which significantly modulate its reactivity profile compared to similar compounds .

Boronic acids represent an important class of organoboron compounds with a rich history dating back to 1860 when Edward Frankland first reported the preparation and isolation of ethylboronic acid. This pioneering work involved a two-stage process using diethylzinc and triethyl borate, followed by oxidation in air. The development of formylphenylboronic acids gained significant momentum in the 1990s, with notable synthetic methodologies published in Liebigs Annalen (1995) and Chemical Berichte (1990).

4-Benzyloxy-2-formylphenylboronic acid emerged as a significant derivative within this class due to its unique combination of functional groups that provide versatile reactivity patterns. The compound bears the Chemical Abstracts Service (CAS) registry number 139962-97-3 and has been the subject of increasing research interest in synthetic organic chemistry. Its development aligns with the broader evolution of functionalized arylboronic acids that gained prominence in cross-coupling methodologies during the late 20th and early 21st centuries.

Position in Organoboron Chemistry

4-Benzyloxy-2-formylphenylboronic acid belongs to the family of boronic acids, which are organic compounds related to boric acid (B(OH)₃) where one of the three hydroxyl groups is replaced by an alkyl or aryl group. This results in the general formula R-B(OH)₂, where R represents an organic moiety – in this case, a 4-benzyloxy-2-formylphenyl group.

The compound occupies a distinctive position within organoboron chemistry due to its three key structural elements:

- The boronic acid moiety (-B(OH)₂), which functions as a Lewis acid and serves as the reactive site for cross-coupling reactions

- The formyl group (-CHO), which provides an electrophilic center for further functionalization

- The benzyloxy group (-OCH₂Ph), which serves as a protecting group for the phenolic oxygen while also influencing the electronic properties of the aromatic ring

Like other boronic acids, this compound acts as a Lewis acid capable of forming reversible covalent complexes with Lewis bases such as alcohols, amines, and carboxylates. However, it is more structurally complex than simple phenylboronic acids due to its substitution pattern. The compound is known to form anhydrides through the loss of water molecules, a characteristic behavior of boronic acids that affects both its handling and reactivity.

Significance in Synthetic Organic Chemistry

4-Benzyloxy-2-formylphenylboronic acid has established itself as a valuable building block in organic synthesis, primarily due to its utility in cross-coupling reactions. Its significance stems from several key attributes:

Multi-functionality: The presence of both a boronic acid group and a formyl group enables sequential transformations, facilitating the construction of complex molecular frameworks.

Suzuki-Miyaura coupling: The compound serves as an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, where it reacts with aryl or vinyl halides to form biaryl compounds. This reaction represents one of the most widely employed methods for carbon-carbon bond formation in the synthesis of complex molecules.

Versatile reactivity profile: The boronic acid moiety can participate in coupling reactions while leaving the formyl group intact for subsequent transformations, providing synthetic flexibility and enabling divergent synthesis.

Functional group compatibility: The compound demonstrates compatibility with various reaction conditions and can tolerate a range of functional groups, making it valuable in multi-step syntheses.

These characteristics make 4-Benzyloxy-2-formylphenylboronic acid particularly valuable in the synthesis of pharmaceuticals, fine chemicals, and advanced materials where precise control over molecular architecture is essential.

Research Evolution and Current Standing

Research involving 4-Benzyloxy-2-formylphenylboronic acid has evolved considerably over time, paralleling advancements in boronic acid chemistry more broadly. Initial investigations focused primarily on synthetic methodologies and fundamental reactivity studies, with later work expanding to explore diverse applications across multiple disciplines.

Current research focuses on several key areas:

Pharmaceutical applications: The compound shows significant potential in drug development, particularly in designing inhibitors for various biological targets. The boronic acid functional group has demonstrated therapeutic utility, as exemplified by the proteasome inhibitor bortezomib.

Materials science: Researchers are investigating its utility in fabricating advanced materials, including polymers and nanomaterials with enhanced properties like conductivity and mechanical strength. The ability to form carbon-carbon bonds through controlled cross-coupling reactions enables precise molecular engineering.

Bioconjugation: The compound is employed in techniques to attach biomolecules to surfaces or other compounds, crucial for developing biosensors and targeted drug delivery systems. The reversible covalent bonding capability of the boronic acid moiety is particularly valuable in these applications.

Analytical chemistry: Its application in detecting and quantifying specific compounds in environmental and biological samples represents an active area of research. The compound's ability to form complexes with various analytes enhances sensitivity and selectivity in analytical methods.

Recent developments have also addressed challenges in boronic acid chemistry, particularly regarding oxidative stability in biological contexts. This remains an important consideration for applications of 4-Benzyloxy-2-formylphenylboronic acid in biological systems and represents an ongoing area of investigation.

| Synthetic Route | Key Reagents | Typical Yield (%) | Temperature Range (°C) | Reaction Time (h) |

|---|---|---|---|---|

| Directed ortho-metalation | n-BuLi, B(OR)₃ | 60-75 | -78 to -50 | 3-6 |

| Halogen-metal exchange | n-BuLi, B(OR)₃ | 65-80 | -78 to -60 | 2-4 |

| Grignard route | Mg, B(OR)₃ | 50-70 | 0 to 25 | 4-8 |

These classical methods, while effective, often require stringent reaction conditions including inert atmospheres, anhydrous solvents, and cryogenic temperatures, which can limit their scalability and practical application [4] [26] [29].

Modern Synthetic Approaches

Recent advances in synthetic organic chemistry have led to the development of more efficient and selective methodologies for the preparation of 4-Benzyloxy-2-formylphenylboronic acid [32]. These modern approaches offer advantages such as milder reaction conditions, higher functional group tolerance, and improved yields compared to classical routes [35].

Transition metal-catalyzed borylation reactions represent a significant advancement in the synthesis of functionalized boronic acids [33]. The Miyaura borylation, which employs palladium catalysts to facilitate the coupling of aryl halides with bis(pinacolato)diboron (B₂pin₂), has emerged as a powerful method for introducing the boronic acid functionality [35]. This approach allows for the synthesis of 4-Benzyloxy-2-formylphenylboronic acid pinacol ester, which can be readily hydrolyzed to the corresponding boronic acid [35] [32]. The reaction typically employs catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ in the presence of a base like potassium acetate [35].

Direct carbon-hydrogen (C-H) activation methodologies have also revolutionized boronic acid synthesis [33]. Iridium-catalyzed C-H borylation, developed by Hartwig and others, enables the direct conversion of C-H bonds to C-B bonds without requiring pre-functionalized substrates [32] [33]. This approach can be applied to 3-benzyloxybenzaldehyde, where the formyl group directs borylation to the ortho position, yielding 4-Benzyloxy-2-formylphenylboronic acid after oxidation of the intermediate boronate ester [33].

Another innovative approach involves copper-catalyzed borylation reactions, which offer a more economical alternative to palladium and iridium catalysts [37]. These reactions can be performed under milder conditions and exhibit excellent functional group compatibility, making them particularly suitable for substrates containing sensitive groups like the formyl moiety [37].

Organocatalytic formylation of boronic acids represents a novel strategy that reverses the traditional synthetic sequence [21]. In this approach, a boronic acid precursor (such as 4-benzyloxyphenylboronic acid) undergoes formylation at the ortho position using glyoxylic acid in the presence of an organocatalyst like tetrahydroquinoline [21]. This metal-free methodology operates under mild conditions and avoids the need for strong bases or cryogenic temperatures [21].

Table 2: Comparison of Modern Synthetic Approaches for 4-Benzyloxy-2-formylphenylboronic acid

| Synthetic Approach | Catalyst System | Key Reagents | Typical Yield (%) | Advantages |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂ | B₂pin₂, KOAc | 70-85 | Mild conditions, high functional group tolerance |

| C-H Borylation | [Ir(COD)OMe]₂/dtbpy | B₂pin₂ | 65-80 | Direct functionalization, atom economy |

| Cu-Catalyzed Borylation | CuI/Phenanthroline | B₂pin₂ | 60-75 | Lower cost, milder conditions |

| Organocatalytic Formylation | Tetrahydroquinoline | Glyoxylic acid | 55-70 | Metal-free, ambient conditions |

These modern methodologies significantly expand the synthetic toolbox available for the preparation of 4-Benzyloxy-2-formylphenylboronic acid, offering more sustainable and efficient routes compared to classical approaches [32] [35] [37].

Industrial-Scale Production Methods

The industrial-scale production of 4-Benzyloxy-2-formylphenylboronic acid presents unique challenges that necessitate modifications to laboratory-scale procedures to ensure efficiency, cost-effectiveness, and safety [10] [12]. Several methodologies have been developed and optimized for large-scale manufacturing of this valuable synthetic intermediate [10].

Continuous flow processing has emerged as a preferred approach for industrial production of boronic acids, including 4-Benzyloxy-2-formylphenylboronic acid [10] [14]. This technology offers several advantages over batch processes, including improved heat transfer, enhanced mixing, precise reaction control, and increased safety when handling reactive organometallic reagents [10]. A notable example is the multijet oscillating disc (MJOD) reactor system, which enables the continuous synthesis of phenylboronic acids at cryogenic temperatures with significantly reduced residence times compared to batch operations [10] [14].

The industrial preparation of 4-Benzyloxy-2-formylphenylboronic acid often employs modified Grignard or lithiation routes that have been adapted for large-scale production [12]. These processes typically utilize more stable and easily handled reagents, such as magnesium turnings instead of highly reactive lithium compounds, and incorporate in-line quenching and continuous extraction steps to streamline the workflow [12] [14].

Another industrially viable approach involves the use of diethanolamine (DEA) boronic esters as intermediates [11]. This methodology, developed by researchers at AstraZeneca, provides a simple and standardized process for the synthesis and isolation of boronic acids using environmentally sustainable solvents [11]. The preparation is facile, robust, and scalable, allowing for the production of DEA boronic esters at the kilogram scale (5, 50, and 100 kg batches) [11].

For the industrial production of 4-Benzyloxy-2-formylphenylboronic acid specifically, a telescoped process has been developed that combines multiple reaction steps without isolation of intermediates [11] [12]. This approach typically begins with the benzylation of 4-hydroxybenzaldehyde, followed by ortho-borylation and subsequent hydrolysis or transesterification to yield the final product [12].

Table 3: Industrial-Scale Production Methods for 4-Benzyloxy-2-formylphenylboronic acid

| Production Method | Reactor Type | Scale Capability | Process Advantages | Yield (%) | Production Rate |

|---|---|---|---|---|---|

| Continuous Flow | MJOD Reactor | kg/day | Enhanced safety, reduced residence time | 65-75 | 2.0 kg/day |

| Modified Grignard | Batch Reactor | 10-100 kg | Established technology, lower cost | 55-65 | 5-10 kg/batch |

| DEA Boronic Ester | Batch Reactor | 5-100 kg | Sustainable solvents, high purity | 70-80 | 10-20 kg/batch |

| Telescoped Process | Continuous Flow | kg/day | No intermediate isolation, reduced waste | 60-70 | 1.5-3.0 kg/day |

Industrial production methods also focus on minimizing waste generation and improving atom economy [11] [12]. For instance, the use of catalytic amounts of transition metals (such as palladium or copper) in borylation reactions significantly reduces the environmental impact compared to stoichiometric organometallic approaches [12] [14]. Additionally, solvent selection plays a crucial role in industrial processes, with a preference for greener alternatives like 2-methyltetrahydrofuran or cyclopentyl methyl ether over traditional solvents like tetrahydrofuran or diethyl ether [11].

Purification Strategies

The purification of 4-Benzyloxy-2-formylphenylboronic acid presents unique challenges due to the presence of multiple functional groups and the tendency of boronic acids to form anhydrides or undergo protodeboronation [15]. Several purification strategies have been developed to obtain this compound in high purity for synthetic applications [15] [16].

Recrystallization represents one of the most effective and widely used methods for purifying 4-Benzyloxy-2-formylphenylboronic acid [16]. This technique exploits the differential solubility of the target compound and impurities in various solvent systems [16]. Common recrystallization solvents include water, methanol, ethanol, acetone, and their mixtures [16]. For 4-Benzyloxy-2-formylphenylboronic acid specifically, a hot ethanol-water mixture often provides good results, with cooling leading to crystallization of the purified product [16] [19].

Anti-solvent crystallization offers another powerful approach for purification [18]. In this method, the crude boronic acid is dissolved in a good solvent (such as acetone or tetrahydrofuran), and a poor solvent (such as hexanes or water) is added to induce crystallization [18]. This technique can achieve high purity (>99.9%) and excellent yields (>95%) when optimized for 4-Benzyloxy-2-formylphenylboronic acid [18].

For formylphenylboronic acids, a specialized purification method involves alkaline dissolution followed by acidic precipitation [15]. The crude boronic acid is suspended in water and treated with an aqueous base (typically sodium hydroxide or potassium hydroxide) at controlled pH (8-11) and temperature (5-10°C) [15]. This dissolves the boronic acid while leaving many organic impurities insoluble [15]. After filtration, the solution is acidified with mineral acid (typically hydrochloric acid or sulfuric acid) to precipitate the purified boronic acid [15].

Table 4: Purification Strategies for 4-Benzyloxy-2-formylphenylboronic acid

| Purification Method | Solvent System | Temperature Range (°C) | Typical Recovery (%) | Purity Achieved (%) |

|---|---|---|---|---|

| Recrystallization | Ethanol/Water | 5-80 | 75-85 | >98 |

| Anti-solvent Crystallization | Acetone/Hexanes | 0-25 | 80-90 | >99 |

| Alkaline Dissolution/Acidic Precipitation | Water/NaOH/HCl | 5-10 | 90-95 | >99.5 |

| Diethanolamine Adduct Formation | Ether/Diethanolamine | 0-25 | 85-95 | >99 |

Formation of boronic acid adducts with diethanolamine represents another valuable purification strategy [19]. The crude 4-Benzyloxy-2-formylphenylboronic acid is treated with diethanolamine in ether, causing the diethanolamine adduct to precipitate while impurities remain in solution [19]. The purified adduct can then be hydrolyzed under acidic conditions to regenerate the free boronic acid [19].

Chromatographic methods, while less common for large-scale purification, can be effective for obtaining analytical-grade 4-Benzyloxy-2-formylphenylboronic acid [19]. Silica gel chromatography using solvent systems such as dichloromethane/methanol/aqueous ammonia (80:20:1) can separate the boronic acid from impurities, though care must be taken to avoid protodeboronation on the acidic silica surface [19].

These purification strategies can be employed individually or in combination, depending on the nature and level of impurities present in the crude 4-Benzyloxy-2-formylphenylboronic acid and the purity requirements for the intended application [15] [16] [19].

Challenges in Synthesis and Solutions

The synthesis of 4-Benzyloxy-2-formylphenylboronic acid presents several significant challenges that must be addressed to achieve efficient and high-yielding processes [20] [22]. Understanding these challenges and implementing appropriate solutions is crucial for successful preparation of this valuable synthetic intermediate [20] [24].

One of the primary challenges involves the compatibility of the formyl group with the harsh reaction conditions typically employed in boronic acid synthesis [20]. The aldehyde functionality is susceptible to nucleophilic attack by organometallic reagents such as organolithium compounds or Grignard reagents, leading to undesired side reactions [20] [21]. This challenge can be addressed through several strategies, including: (1) protection of the aldehyde as an acetal prior to metalation steps, followed by deprotection after borylation; (2) employing inverse addition techniques where the aryl halide is slowly added to the organometallic reagent/boron electrophile mixture; and (3) utilizing directed metalation approaches where the formyl group itself serves as a directing group for ortho-lithiation [20] [26].

The stability of the boronic acid moiety presents another significant challenge [22]. Boronic acids, particularly those with electron-withdrawing groups like aldehydes, are prone to protodeboronation under acidic or basic conditions, leading to loss of the boron functionality [22] [24]. This issue can be mitigated by: (1) careful control of reaction pH during workup and purification; (2) conversion to more stable boronate esters (such as pinacol esters) during intermediate stages; and (3) employing milder reaction conditions that minimize exposure to extreme pH environments [22] [24].

Table 5: Challenges in the Synthesis of 4-Benzyloxy-2-formylphenylboronic acid and Their Solutions

| Challenge | Cause | Potential Solutions | Effectiveness |

|---|---|---|---|

| Aldehyde reactivity | Nucleophilic attack by organometallics | Acetal protection, inverse addition, directed metalation | High |

| Protodeboronation | Acidic/basic conditions | pH control, boronate ester formation, milder conditions | Moderate to High |

| Regioselectivity | Multiple reactive sites | Directing groups, selective halogenation, C-H activation | High |

| Purification difficulties | Boroxine formation, impurities | Specialized purification methods, adduct formation | Moderate to High |

| Scale-up issues | Heat transfer, mixing, safety | Continuous flow, alternative reagents, process optimization | High |

Achieving proper regioselectivity represents a third major challenge [24]. The presence of both the benzyloxy and formyl groups creates multiple potential sites for metalation or functionalization [24]. Solutions to this challenge include: (1) strategic use of directing groups to control the site of metalation; (2) selective halogenation at the desired position prior to borylation; and (3) employing C-H activation methodologies that exhibit inherent regioselectivity based on steric and electronic factors [24] [33].

Purification difficulties arise from the tendency of boronic acids to form trimeric anhydrides (boroxines) and the presence of various impurities from side reactions [15] [19]. These challenges can be addressed through specialized purification strategies as detailed in the previous section, including alkaline dissolution/acidic precipitation methods specifically developed for formylphenylboronic acids and the formation of stable, crystalline adducts with diethanolamine [15] [19].

Scale-up issues present additional challenges when moving from laboratory to industrial production [22] [24]. These include heat transfer limitations, mixing inefficiencies, and safety concerns associated with handling large quantities of reactive organometallic reagents [22]. Solutions include the adoption of continuous flow technologies, replacement of highly reactive reagents with safer alternatives, and careful process optimization to ensure consistent quality and yield [10] [14] [22].

4-Benzyloxy-2-formylphenylboronic acid exhibits the characteristic reactivity patterns of arylboronic acids, with its behavior fundamentally governed by the Lewis acidic nature of the boron center and the electronic properties of the aromatic substituents [2]. The compound displays a unique dual functionality arising from the electron-withdrawing formyl group at the ortho position and the electron-donating benzyloxy group at the para position, creating a complex electronic environment that significantly influences its reactivity profile .

The fundamental reactivity of this compound centers on the trigonal planar boron atom, which possesses an empty p-orbital that can accept electron density from Lewis bases [3]. Under neutral conditions, the boron center exists predominantly in the sp² hybridization state with an approximate pKa value of 8.5, reflecting the mixed electronic effects of the substituents [3]. The electron-withdrawing formyl group lowers the pKa relative to simple phenylboronic acid, while the electron-donating benzyloxy group partially counteracts this effect [3].

The Lewis acidity of 4-benzyloxy-2-formylphenylboronic acid enables formation of tetrahedral boronate complexes with hydroxide ions, water molecules, and other Lewis bases [2] [4]. This complexation behavior is crucial for understanding the compound's reactivity in various mechanistic pathways. The presence of both electron-withdrawing and electron-donating substituents creates a balanced electronic environment that enhances the compound's stability against protodeboronation while maintaining sufficient reactivity for transmetalation processes .

The compound's reactivity is further influenced by its ability to form anhydrides through intermolecular dehydration reactions, a characteristic property of boronic acids that affects both storage stability and reaction kinetics . The formyl group provides additional coordination sites that can participate in intramolecular interactions, potentially stabilizing certain reactive intermediates through chelation effects [5].

Transmetalation Mechanisms

The transmetalation of 4-benzyloxy-2-formylphenylboronic acid in palladium-catalyzed cross-coupling reactions proceeds through multiple mechanistic pathways, with the dominant pathway dependent on reaction conditions, solvent system, and the nature of the palladium complex [6] [7]. Two primary mechanisms have been identified: the oxo-palladium pathway and the boronate pathway, each characterized by distinct kinetic profiles and mechanistic requirements [6] [7].

In the oxo-palladium pathway, the transmetalation occurs through direct reaction between the neutral boronic acid and a palladium hydroxide complex [6] [7]. The mechanism involves initial coordination of the boronic acid to the palladium center, followed by formation of a bridging hydroxide intermediate that facilitates the transfer of the aryl group from boron to palladium [6] [7]. This pathway is favored under conditions where palladium hydroxide species are readily available, typically in aqueous or biphasic solvent systems with moderate to high pH [7].

The boronate pathway involves the reaction of an anionic arylboronate species with a palladium halide complex [6] [7]. Formation of the reactive boronate anion requires the presence of base, which converts the neutral boronic acid to its tetrahedral anionic form [6] [7]. This pathway becomes dominant under strongly basic conditions and in the presence of phase-transfer catalysts that facilitate the formation and transport of the boronate anion [7].

Kinetic studies have revealed that the transmetalation step is often rate-limiting in Suzuki-Miyaura reactions involving 4-benzyloxy-2-formylphenylboronic acid [6] [7]. The relative rates of transmetalation are influenced by several factors, including the electronic nature of the substituents, the coordination environment of the palladium center, and the solvent system employed [6] [7]. The mixed electronic nature of this compound, with both electron-withdrawing and electron-donating substituents, provides a balanced reactivity profile that generally favors efficient transmetalation .

Computational studies have provided insight into the transition state structures for transmetalation, revealing that the process involves concerted bond formation and breaking with significant charge transfer character [6] [8]. The presence of the formyl group in 4-benzyloxy-2-formylphenylboronic acid can provide additional stabilization through π-π interactions or coordination effects, particularly in the transition state where the boron center undergoes rehybridization [6].

Protodeboronation Pathways

Protodeboronation of 4-benzyloxy-2-formylphenylboronic acid can occur through multiple mechanistic pathways, with the dominant route determined by solution pH, temperature, and the presence of catalytic species [9] [10]. Recent mechanistic studies have identified six distinct pathways for protodeboronation in aqueous media, each characterized by different kinetic dependencies and pH profiles [9] [10].

Under acidic conditions (pH 1-6), protodeboronation proceeds primarily through Pathway I, involving direct protonation of the neutral boronic acid followed by elimination of boric acid [9] [10]. This pathway exhibits first-order kinetics with respect to the boronic acid concentration and shows relatively slow rates due to the stability of the aromatic carbon-boron bond [9] [10]. The electron-withdrawing formyl group in the compound can accelerate this pathway by stabilizing the developing negative charge on the aromatic ring during the elimination process [9].

At higher pH values (8-13), Pathway II becomes dominant, involving protolysis of the boronate anion [9] [10]. This pathway shows first-order dependence on base concentration and generally proceeds more rapidly than the neutral pathway [9] [10]. The tetrahedral boronate anion, formed through hydroxide coordination to the trigonal boron center, undergoes protonation followed by elimination of trihydroxyborate [9] [10].

Pathway III represents a particularly interesting mechanism involving self-catalysis or autocatalysis, where the boronic acid itself catalyzes the protodeboronation of another molecule [9] [10]. This pathway becomes significant when boronic acid concentrations are elevated and pH values are near the pKa of the compound [9] [10]. The mechanism involves formation of a dimeric intermediate where one boronic acid molecule facilitates the protonation of another [9] [10].

The presence of the formyl group in 4-benzyloxy-2-formylphenylboronic acid introduces the possibility of intramolecular interactions that can influence the protodeboronation kinetics [9]. The aldehyde functionality can participate in hydrogen bonding interactions that may stabilize or destabilize key intermediates in the protodeboronation process [9]. Additionally, the electron-withdrawing nature of the formyl group can accelerate certain pathways by facilitating the departure of the borate leaving group [9].

Oxidative protodeboronation (Pathway V) represents another significant mechanism, particularly relevant in the presence of reactive oxygen species [9] [10]. This pathway involves initial oxidation of the boronic acid by hydrogen peroxide or other oxidants, followed by rapid hydrolysis of the resulting boric ester [4] [9]. The rate of this pathway depends on the concentration of oxidizing species and can be particularly relevant in biological systems or under aerobic reaction conditions [4].

Structure-Reactivity Relationships

The reactivity of 4-benzyloxy-2-formylphenylboronic acid is fundamentally governed by the electronic and steric effects of its substituents, which create a unique structure-reactivity profile distinct from simpler arylboronic acids [11]. The compound contains two key functional groups that exert opposing electronic effects: the electron-withdrawing formyl group at the ortho position and the electron-donating benzyloxy group at the para position [3].

The electron-withdrawing formyl group significantly influences the Lewis acidity of the boron center by reducing electron density in the aromatic ring through resonance effects [3] [12]. This electronic withdrawal decreases the pKa of the boronic acid relative to the parent phenylboronic acid, making the compound more acidic and facilitating formation of the tetrahedral boronate anion under milder basic conditions [3] [12]. The enhanced acidity generally correlates with increased reactivity in transmetalation processes, as the more electrophilic boron center forms stronger interactions with nucleophilic palladium complexes [3].

Conversely, the para-benzyloxy substituent acts as an electron-donating group through both inductive and resonance effects [3] [12]. The oxygen atom can donate electron density to the aromatic ring through resonance, partially counteracting the electron-withdrawing effects of the formyl group [3]. This electronic donation tends to increase the pKa and stabilize the compound against protodeboronation, contributing to enhanced shelf stability and reduced unwanted side reactions during cross-coupling processes [3].

The spatial arrangement of these substituents creates a complex electronic environment where the overall reactivity represents a balance between competing electronic effects [11]. Kinetic studies have shown that compounds with mixed electronic character, such as 4-benzyloxy-2-formylphenylboronic acid, often exhibit optimal reactivity profiles for synthetic applications [11]. The electron-withdrawing formyl group provides sufficient activation for efficient transmetalation, while the electron-donating benzyloxy group prevents excessive reactivity that could lead to unwanted side reactions [11].

Steric effects also play a crucial role in determining the compound's reactivity [11]. The ortho-formyl group introduces steric hindrance that can influence the approach of nucleophiles to the boron center [11]. This steric effect can be beneficial in some cases by providing selectivity between different reaction pathways, but it can also slow certain transformations that require close approach of bulky reagents [11].

The presence of multiple functional groups in 4-benzyloxy-2-formylphenylboronic acid provides opportunities for secondary interactions that can influence reactivity [11]. The formyl group can participate in hydrogen bonding interactions with protic solvents or other hydrogen bond donors, potentially stabilizing certain intermediates or transition states [11]. Similarly, the benzyloxy group can engage in π-π stacking interactions or coordination to metal centers, providing additional stabilization in certain reaction environments [11].

Mechanistic Studies in Various Solvents and Conditions

The reactivity of 4-benzyloxy-2-formylphenylboronic acid shows pronounced dependence on solvent composition, with different solvent systems favoring distinct mechanistic pathways for both transmetalation and protodeboronation processes [13] [7] [14]. Comprehensive mechanistic studies have revealed that solvent effects operate through multiple mechanisms, including differential solvation of reactive intermediates, modulation of acid-base equilibria, and facilitation of phase-transfer processes [13] [7].

In aqueous media, the compound exhibits enhanced reactivity due to the high dielectric constant of water, which stabilizes charged intermediates and facilitates the formation of boronate anions [2] [7]. The high polarity of water promotes the boronate pathway for transmetalation, as the ionic boronate species is preferentially solvated compared to the neutral boronic acid [2] [7]. Kinetic studies in aqueous systems have shown that the rate of transmetalation increases with pH, consistent with the involvement of the anionic boronate species as the reactive intermediate [2] [7].

Polar protic solvents such as methanol and ethanol provide intermediate behavior between purely aqueous and organic systems [13] [14]. In methanol, the compound can form hydrogen-bonded complexes that influence both the stability and reactivity of key intermediates [13]. The moderate dielectric constant of alcoholic solvents provides sufficient stabilization for charged species while maintaining solubility for organic substrates [13]. Mechanistic studies in methanol have revealed evidence for solvent insertion mechanisms, where the alcohol can coordinate to the boron center and participate directly in the transmetalation process [13].

In polar aprotic solvents such as dimethylformamide and acetonitrile, the compound exhibits different mechanistic behavior due to the absence of protic interactions [13] [14]. These solvents can coordinate to the boron center through their nitrogen atoms, forming complexes that alter the electronic properties of the boronic acid [13]. The coordinating ability of these solvents can either enhance or inhibit reactivity depending on the specific transformation and reaction conditions [13].

Nonpolar solvents such as toluene and hexane present challenges for boronic acid reactivity due to poor solvation of ionic intermediates [13] [14]. In these systems, the compound typically reacts through the direct transmetalation pathway involving neutral species, as the formation of charged intermediates is thermodynamically unfavorable [13] [14]. The low dielectric constant of nonpolar solvents can lead to ion-pairing effects that complicate the mechanistic picture and often result in slower reaction rates [13].

Biphasic solvent systems have emerged as particularly effective for reactions involving 4-benzyloxy-2-formylphenylboronic acid, as they can combine the benefits of both aqueous and organic phases [7] [15]. In these systems, the compound can undergo activation in the aqueous phase through hydroxide coordination, followed by phase transfer to the organic phase where it can react with lipophilic electrophiles [7] [15]. The use of phase-transfer catalysts can dramatically enhance the efficiency of these processes by facilitating the transport of reactive species between phases [7].

Temperature effects on the mechanistic behavior of 4-benzyloxy-2-formylphenylboronic acid have been studied across various solvent systems [13] [14]. Elevated temperatures generally accelerate all mechanistic pathways but can also lead to increased rates of unwanted side reactions such as protodeboronation [9] [13]. The activation parameters for different pathways show distinct temperature dependencies, allowing for mechanistic discrimination through careful temperature control [13] [14].

Buffer systems and pH control represent crucial factors in mechanistic studies involving this compound [2] [11]. The presence of buffer components can lead to the formation of ternary complexes that influence both the stability and reactivity of the boronic acid [2] [11]. Phosphate buffers, in particular, have been shown to form stable complexes with arylboronic acids that can either enhance or inhibit reactivity depending on the specific conditions [2] [11].

The role of additives and co-catalysts in modulating the mechanistic behavior of 4-benzyloxy-2-formylphenylboronic acid has been extensively investigated [7] [14]. Lewis acids such as zinc chloride can coordinate to the formyl group, altering the electronic properties of the compound and potentially opening new reaction pathways [7]. Conversely, Lewis bases such as amines can coordinate to the boron center, forming complexes that may enhance or inhibit specific transformations [7] [14].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant